molecular formula C8H6F4 B1312784 4-fluoro-2-methylbenzotrifluoride CAS No. 80245-26-7

4-fluoro-2-methylbenzotrifluoride

Cat. No. B1312784
M. Wt: 178.13 g/mol
InChI Key: XBUKSKTZQURUDT-UHFFFAOYSA-N
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Patent
US08288412B2

Procedure details

4-Fluoro-2-methyl-1-(trifluoromethyl)benzene (5.6 mmol, 1 g) was dissolved in concentrated sulphuric acid (7 ml) and cooled to 0° C.; KNO3 (1 eq., 5.6 mmol, 566 mg) was added at to 0° C. in one pot and the mixture was stirred at to 0° C. for 4 hours. The crude mixture was poured onto ice and extracted with ethyl acetate; the organics were combined dried over Na2SO4, filtered and the solvent was evaporated to afford the title compound, 1.1 g, 88%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
566 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4]([CH3:12])[CH:3]=1.[N+:13]([O-])([O-:15])=[O:14].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([C:8]([F:9])([F:10])[F:11])=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(F)(F)F)C
Name
Quantity
7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
KNO3
Quantity
566 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at to 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were combined dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)C)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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